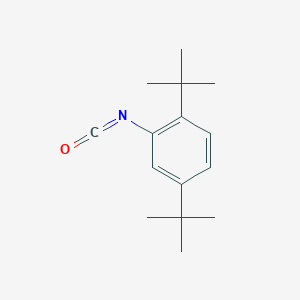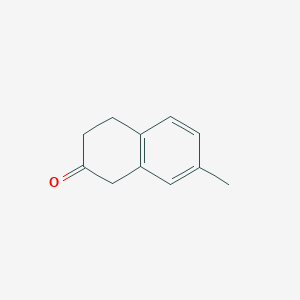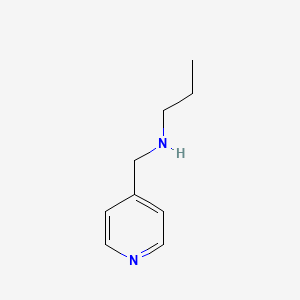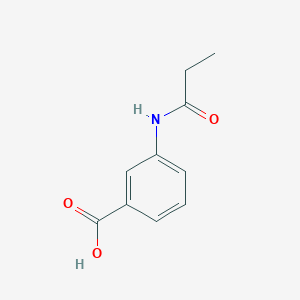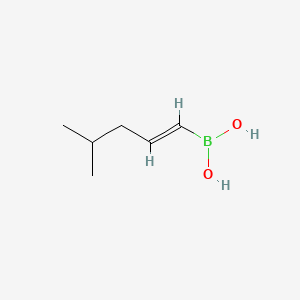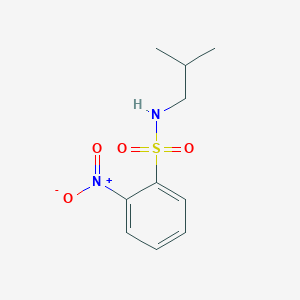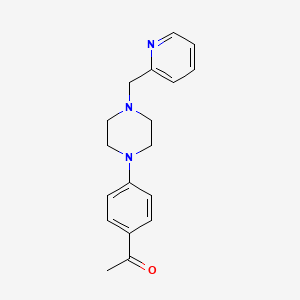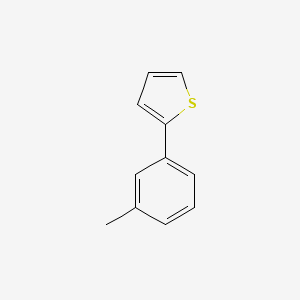
2-(3-甲基苯基)噻吩
描述
Synthesis Analysis
The synthesis of 2-(3-Methylphenyl)thiophene involves several methods. One common approach is the Stille coupling reaction , where a thiophene derivative is coupled with an organostannane compound. This reaction allows the introduction of the 3-methylphenyl group onto the thiophene ring . Other synthetic routes may include transition-metal-catalyzed reactions or electrophilic aromatic substitution.
科学研究应用
1. 热化学性质
2-(3-甲基苯基)噻吩及其衍生物在热化学研究中具有重要意义。例如,对结构相关的2-和3-噻吩乙酸甲酯的研究揭示了它们相对稳定性、燃烧和蒸发焓以及气相生成焓的见解。这些研究对于理解它们在各种应用中的行为至关重要,包括药物设计和材料科学 (Roux et al., 2007)。
2. 材料科学和电子学
基于噻吩的化合物,包括2-(3-甲基苯基)噻吩,在材料科学和电子学领域至关重要。它们被用于电子和光电子器件、导电聚合物、薄膜晶体管、有机场效应晶体管、有机发光晶体管(OLET)、化学传感器和太阳能电池。它们独特的分子结构有助于这些多样化的应用 (Nagaraju et al., 2018)。
3. 生物活性
包括2-(3-甲基苯基)噻吩在内的各种噻吩衍生物展示了广泛的生物活性。这些活性范围从抗菌、抗真菌、抗氧化、抗病毒、抗焦虑、抗原虫、杀虫和抗增殖性质。这种广泛的活性使它们在制药研究和开发中具有价值 (Beaton et al., 1976)。
4. 聚合物化学
在聚合物化学中,包括2-(3-甲基苯基)噻吩在内的噻吩衍生物被后功能化以研究它们对光学和光物理性质的影响。这些研究对于改善聚噻吩在各种应用中的效率,包括固态荧光和电子性质,具有重要意义 (Li et al., 2002)。
5. 环境应用
噻吩衍生物的环境行为,如其光化学降解,是一个重要的研究领域。对甲基苯并噻吩的研究提供了关于这些化合物降解途径的见解,这对于理解油污和其他污染源的环境影响至关重要 (Andersson & Bobinger, 1996)。
6. 能源存储应用
噻吩衍生物也在能源存储技术中得到探索,例如锂离子电池。它们已被研究作为功能添加剂,以改善高压LiCoO2的循环性能,突显了它们在提高电池效率和寿命方面的潜力 (Xia et al., 2015)。
未来方向
: Fernandes, R. S., Shetty, N. S., Mahesha, P., & Gaonkar, S. L. (2022). A Comprehensive Review on Thiophene Based Chemosensors. Journal of Fluorescence, 32(1), 19–56. Link : Synthesis of triazine–thiophene–thiophene conjugated porous materials for efficient photocatalytic hydrogen evolution. RSC Advances, 11(1), 1–8. Link : Mabkhot, Y. N., Kaal, N. A., Alterary, S., Al-Showiman, S. S., Farghaly, T. A., & Mubarak, M. S. (2017). Antimicrobial activity of thioph
属性
IUPAC Name |
2-(3-methylphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKMXVCNNASZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393690 | |
| Record name | 2-(3-methylphenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)thiophene | |
CAS RN |
85553-43-1 | |
| Record name | 2-(3-methylphenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


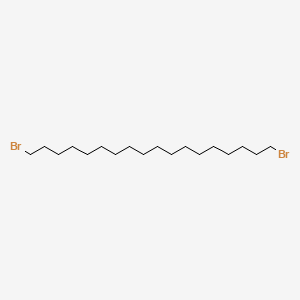
![2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B1598403.png)
![ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B1598404.png)
